N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The compound also contains a 2,3-dihydro-1H-indole moiety, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate indole derivative with a 2,2-dimethylpropanoyl chloride to form the amide bond . The 5-methylthiophene-2-sulfonamide could then be attached via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonamide group, and a 2,2-dimethylpropanoyl group . These functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions . The sulfonamide group could also participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could confer water solubility, while the 2,2-dimethylpropanoyl group could increase its lipophilicity .Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-12-5-8-16(24-12)25(22,23)19-14-7-6-13-9-10-20(15(13)11-14)17(21)18(2,3)4/h5-8,11,19H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXKONVMGDAORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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